molecular formula C9H9FO3S B2598469 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone CAS No. 82652-17-3

1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone

Cat. No.: B2598469
CAS No.: 82652-17-3
M. Wt: 216.23
InChI Key: WRNGTQAJHRDDIY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone is an organic compound characterized by the presence of a fluorophenyl group and a methylsulfonyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone typically involves the reaction of 4-fluoroacetophenone with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Fluoroacetophenone+Methylsulfonyl chlorideBaseThis compound\text{4-Fluoroacetophenone} + \text{Methylsulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound} 4-Fluoroacetophenone+Methylsulfonyl chlorideBase​this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-propanone
  • 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-butanone
  • 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-pentanone

Uniqueness: 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-methylsulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3S/c1-14(12,13)6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNGTQAJHRDDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 1 L volume four-necked flask, sodium methanesulfinate (31.3 g), 4-fluorophenacyl chloride (21-b) (4.8.1 g), and ethanol (300 ml) were added under a nitrogen atmosphere, and heated to reflux for 1 hour. After the mixture was cooled to room temperature, water (500 ml) was added. The precipitated solids were collected by filtration, washed with water, and dried. The solids were dissolved in ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was purified by recrystallization (hexane-ethyl acetate) to give 51.9 g of 1-(4-fluorophenyl)-2-methylsulfonylethan-1-one (7-2-3).
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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